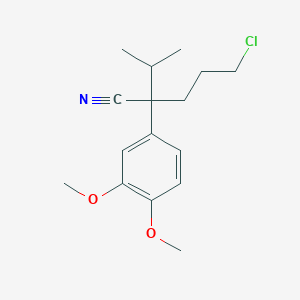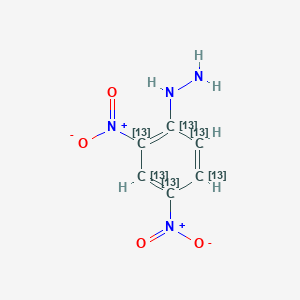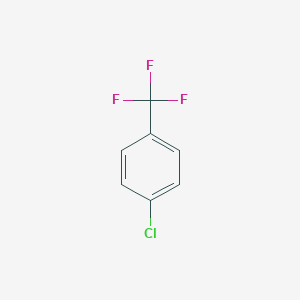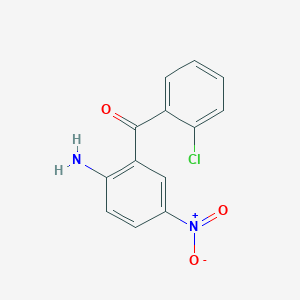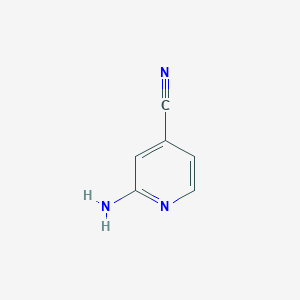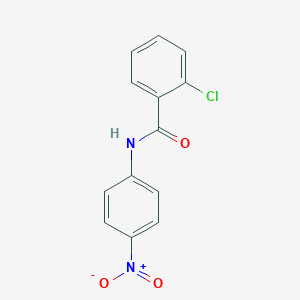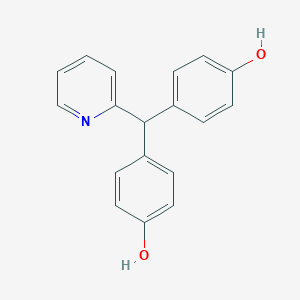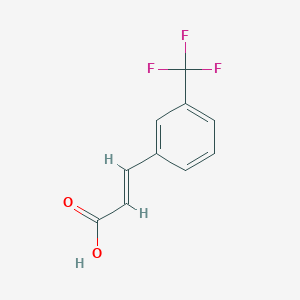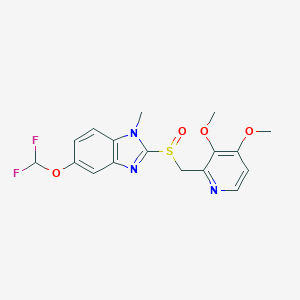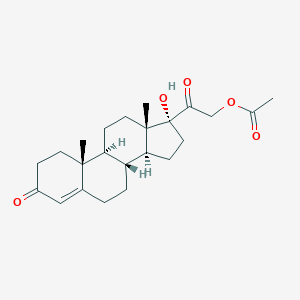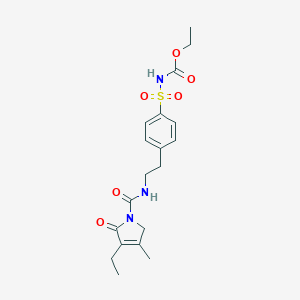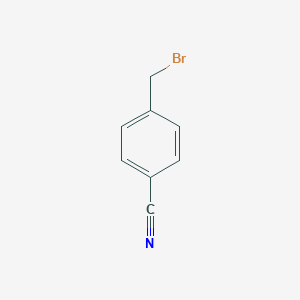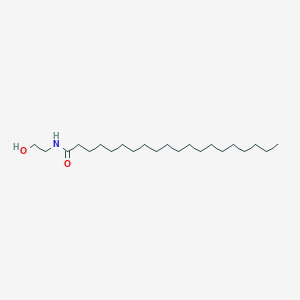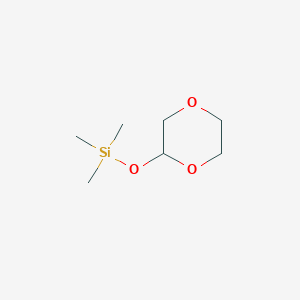
(1,4-Dioxan-2-yloxy)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dioxan-2-yloxy)(trimethyl)silane is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in the synthesis of various organic compounds.
Mechanism of Action
(1,4-Dioxan-2-yloxy)(trimethyl)silane is a reactive reagent that can undergo various chemical reactions. It reacts with various functional groups such as alcohols, amines, and carboxylic acids to form siloxane linkages. The reaction proceeds via a nucleophilic substitution reaction, where the oxygen atom of the functional group attacks the silicon atom of the reagent, resulting in the formation of a new bond.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1,4-Dioxan-2-yloxy)(trimethyl)silane. However, it is considered to be a low-toxicity compound and is not expected to cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
(1,4-Dioxan-2-yloxy)(trimethyl)silane is a versatile reagent that is widely used in scientific research. It has several advantages, such as high reactivity, mild reaction conditions, and high purity product yield. However, it also has some limitations, such as its sensitivity to moisture and air, which can affect the reaction yield and purity.
Future Directions
There are several future directions for the use of (1,4-Dioxan-2-yloxy)(trimethyl)silane in scientific research. One potential application is in the development of new siloxane-based materials with improved properties such as increased durability, flexibility, and thermal stability. Another potential application is in the synthesis of novel pharmaceuticals with improved efficacy and reduced toxicity. Additionally, further research is needed to explore the potential of (1,4-Dioxan-2-yloxy)(trimethyl)silane in other areas of scientific research, such as catalysis and materials science.
Conclusion:
In conclusion, (1,4-Dioxan-2-yloxy)(trimethyl)silane is a versatile reagent that is widely used in scientific research. It has several advantages, such as high reactivity, mild reaction conditions, and high purity product yield. Its potential applications include the development of new siloxane-based materials, synthesis of novel pharmaceuticals, and exploration in other areas of scientific research. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
(1,4-Dioxan-2-yloxy)(trimethyl)silane can be synthesized by reacting trimethylsilanol with 1,4-dioxane in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via an acid-catalyzed dehydration reaction to form the desired product. The reaction can be carried out under mild conditions and yields high purity product.
Scientific Research Applications
(1,4-Dioxan-2-yloxy)(trimethyl)silane is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the preparation of siloxane-based materials, which have a wide range of applications in industries such as electronics, aerospace, and automotive. It is also used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
properties
CAS RN |
100604-29-3 |
|---|---|
Product Name |
(1,4-Dioxan-2-yloxy)(trimethyl)silane |
Molecular Formula |
C7H16O3Si |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
1,4-dioxan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H16O3Si/c1-11(2,3)10-7-6-8-4-5-9-7/h7H,4-6H2,1-3H3 |
InChI Key |
UQXDNVXSGVCULN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1COCCO1 |
Canonical SMILES |
C[Si](C)(C)OC1COCCO1 |
synonyms |
(1,4-Dioxan-2-yloxy)(trimethyl)silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



